
5-Methylundec-6-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylundec-6-ynal is an organic compound with the molecular formula C12H20O It is a member of the aldehyde family, characterized by the presence of a terminal aldehyde group (-CHO) and a triple bond between the sixth and seventh carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylundec-6-ynal typically involves the reaction of 1-decyne with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 1-Decyne: This is achieved through the dehydrohalogenation of 1-decyne bromide using a strong base such as potassium hydroxide.
Reaction with Formaldehyde: The 1-decyne is then reacted with formaldehyde in the presence of a catalyst, such as a transition metal complex, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylundec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methylundec-6-ynoic acid.
Reduction: 5-Methylundec-6-ynol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Methylundec-6-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 5-Methylundec-6-ynal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triple bond in the compound also allows for interactions with various biological pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylcytosine: A methylated form of the DNA base cytosine, involved in gene regulation.
5-Methylundec-6-ynol: The reduced form of 5-Methylundec-6-ynal, with an alcohol group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
823785-49-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5-methylundec-6-ynal |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-9-12(2)10-7-8-11-13/h11-12H,3-5,7-8,10H2,1-2H3 |
Clave InChI |
ULLYIJYSWYNJNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(C)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


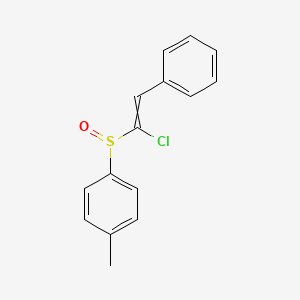

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)


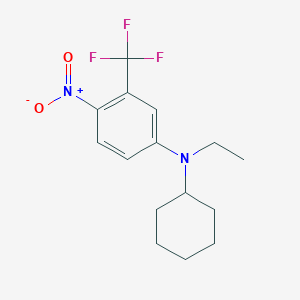
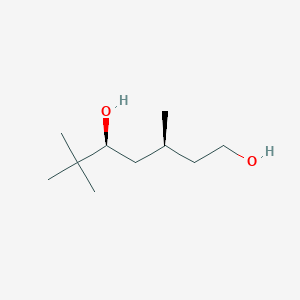
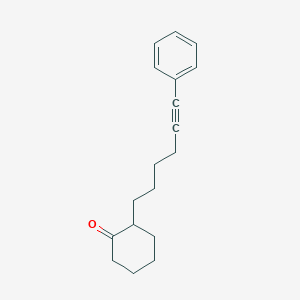
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
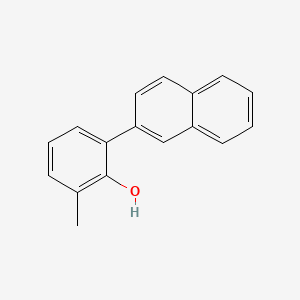
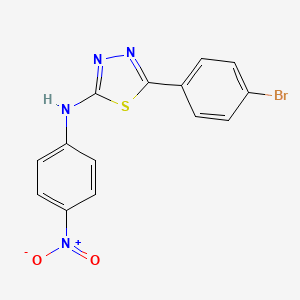
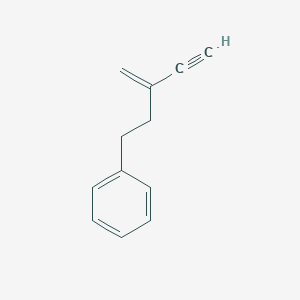
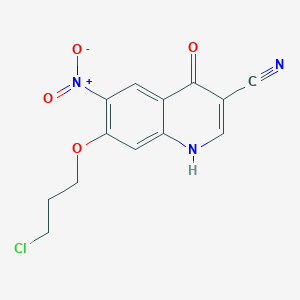
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
